Cas no 76045-49-3 (1,3-Benzenediol,4-[3-[4-hydroxy-3-(3- methyl-2-butenyl)phenyl]propyl]-)
![1,3-Benzenediol,4-[3-[4-hydroxy-3-(3- methyl-2-butenyl)phenyl]propyl]- structure](https://nl.kuujia.com/scimg/cas/76045-49-3x500.png)
76045-49-3 structure
Productnaam:1,3-Benzenediol,4-[3-[4-hydroxy-3-(3- methyl-2-butenyl)phenyl]propyl]-
1,3-Benzenediol,4-[3-[4-hydroxy-3-(3- methyl-2-butenyl)phenyl]propyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,3-Benzenediol,4-[3-[4-hydroxy-3-(3- methyl-2-butenyl)phenyl]propyl]-
- Broussonin C
- 5-[3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propyl]benzene-1,3-diol
- Broussonin C.
- 4-[3-[4-Hydroxy-3-(3-methyl-2-butenyl)phenyl]propyl]-1,3-benzenediol
- [ "" ]
- HY-N2962
- FS-9265
- AKOS040761431
- CS-0023596
- B0005-458177
- CHEBI:3186
- 76045-49-3
- SCHEMBL23268429
- CHEMBL468906
- BDBM50254430
- BroussoninC
- 4-[3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propyl]benzene-1,3-diol
- Q27105977
- BDA04549
- DA-71773
-
- Inchi: InChI=1S/C20H24O3/c1-14(2)6-8-17-12-15(7-11-19(17)22)4-3-5-16-9-10-18(21)13-20(16)23/h6-7,9-13,21-23H,3-5,8H2,1-2H3
- InChI-sleutel: CMOZGCJOTGLPKO-UHFFFAOYSA-N
- LACHT: CC(=CCC1=C(C=CC(=C1)CCCC2=C(C=C(C=C2)O)O)O)C
Berekende eigenschappen
- Exacte massa: 312.173
- Monoisotopische massa: 312.173
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 23
- Aantal draaibare bindingen: 6
- Complexiteit: 375
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 60.7A^2
- XLogP3: 5.5
Experimentele eigenschappen
- Kleur/vorm: Oil
- Dichtheid: 1.154
- Kookpunt: 499.3°C at 760 mmHg
- Vlampunt: 229.3°C
- Brekindex: 1.611
- PSA: 60.69000
- LogboekP: 4.48740
- Dampfdruk: 0.0±1.3 mmHg at 25°C
1,3-Benzenediol,4-[3-[4-hydroxy-3-(3- methyl-2-butenyl)phenyl]propyl]- Beveiligingsinformatie
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:Store at 4 ℃, better at -4 ℃
1,3-Benzenediol,4-[3-[4-hydroxy-3-(3- methyl-2-butenyl)phenyl]propyl]- Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3540-5 mg |
Broussonin C |
76045-49-3 | 98% | 5mg |
¥ 9,600 | 2023-07-11 | |
TargetMol Chemicals | TN3540-1 ml * 10 mm |
Broussonin C |
76045-49-3 | 1 ml * 10 mm |
¥ 11800 | 2024-07-20 | ||
A2B Chem LLC | AH54315-1mg |
Broussonin C |
76045-49-3 | >98% | 1mg |
$699.00 | 2023-12-30 | |
A2B Chem LLC | AH54315-5mg |
Broussonin C |
76045-49-3 | 98.0% | 5mg |
$635.00 | 2024-04-19 | |
Ambeed | A813456-5mg |
Broussonin C |
76045-49-3 | 98+% | 5mg |
$280.0 | 2025-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1094603-5mg |
Broussonin C |
76045-49-3 | 98% | 5mg |
¥2427.00 | 2024-04-29 | |
TargetMol Chemicals | TN3540-1 mL * 10 mM (in DMSO) |
Broussonin C |
76045-49-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 11800 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3540-1 mg |
Broussonin C |
76045-49-3 | 1mg |
¥2595.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3540-5mg |
Broussonin C |
76045-49-3 | 5mg |
¥ 9600 | 2024-07-20 |
1,3-Benzenediol,4-[3-[4-hydroxy-3-(3- methyl-2-butenyl)phenyl]propyl]- Gerelateerde literatuur
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:76045-49-3)1,3-Benzenediol,4-[3-[4-hydroxy-3-(3- methyl-2-butenyl)phenyl]propyl]-

Zuiverheid:99%
Hoeveelheid:5mg
Prijs ($):252